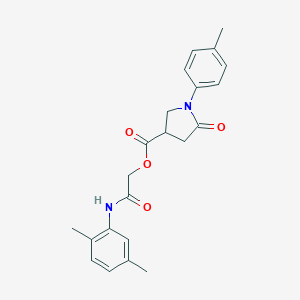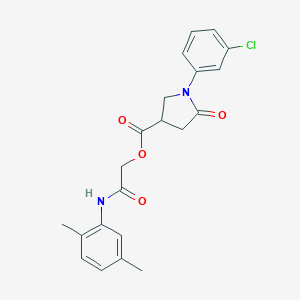
5-bromo-3-(3,4-dimethylanilino)indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-(3,4-dimethylanilino)indol-2-one, also known as BRD-7389, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of indole derivatives and has been found to have interesting properties that make it a valuable tool in various fields of study.
Wirkmechanismus
The mechanism of action of 5-bromo-3-(3,4-dimethylanilino)indol-2-one involves its binding to the bromodomain of the BRD4 enzyme. This binding prevents the enzyme from interacting with its target proteins, which leads to a decrease in its activity. This inhibition can lead to changes in gene expression and can be used to study the role of epigenetics in various biological processes.
Biochemical and Physiological Effects
5-bromo-3-(3,4-dimethylanilino)indol-2-one has been found to have a range of biochemical and physiological effects. Inhibition of the BRD4 enzyme can lead to changes in gene expression, which can affect various cellular processes such as proliferation, differentiation, and apoptosis. 5-bromo-3-(3,4-dimethylanilino)indol-2-one has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-3-(3,4-dimethylanilino)indol-2-one in scientific experiments is its specificity for the BRD4 enzyme. This specificity allows researchers to selectively inhibit the activity of this enzyme without affecting other cellular processes. However, one limitation of using 5-bromo-3-(3,4-dimethylanilino)indol-2-one is its potential toxicity. High concentrations of the compound can lead to cell death, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-3-(3,4-dimethylanilino)indol-2-one in scientific research. One area of interest is in the study of epigenetic regulation in cancer. BRD4 has been shown to be overexpressed in many types of cancer, and inhibition of its activity may be a potential therapeutic strategy. Another future direction is in the development of more selective inhibitors of the BRD4 enzyme. This may lead to the development of compounds with fewer side effects and greater specificity for the target enzyme. Finally, the use of 5-bromo-3-(3,4-dimethylanilino)indol-2-one in combination with other drugs may be a potential strategy for the treatment of various diseases.
Synthesemethoden
The synthesis of 5-bromo-3-(3,4-dimethylanilino)indol-2-one has been described in a scientific publication by researchers from the University of California, San Francisco. The method involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained in good yield and purity, making it suitable for use in scientific experiments.
Wissenschaftliche Forschungsanwendungen
5-bromo-3-(3,4-dimethylanilino)indol-2-one has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the study of epigenetic regulation, which refers to the modification of gene expression without changing the DNA sequence. 5-bromo-3-(3,4-dimethylanilino)indol-2-one has been shown to inhibit the activity of a specific enzyme called BRD4, which is involved in epigenetic regulation. This inhibition can lead to changes in gene expression and can be used to study the role of epigenetics in various biological processes.
Eigenschaften
Produktname |
5-bromo-3-(3,4-dimethylanilino)indol-2-one |
|---|---|
Molekularformel |
C16H13BrN2O |
Molekulargewicht |
329.19 g/mol |
IUPAC-Name |
5-bromo-3-(3,4-dimethylanilino)indol-2-one |
InChI |
InChI=1S/C16H13BrN2O/c1-9-3-5-12(7-10(9)2)18-15-13-8-11(17)4-6-14(13)19-16(15)20/h3-8H,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
ALCVRADOYWYTNK-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br)C |
SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



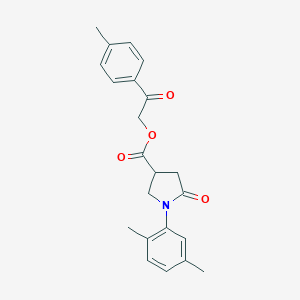

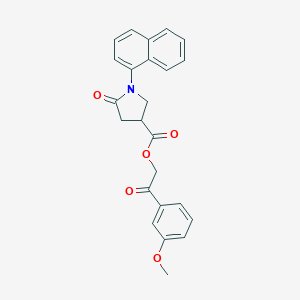

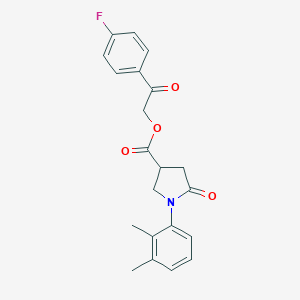





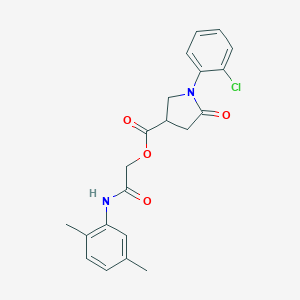
![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
